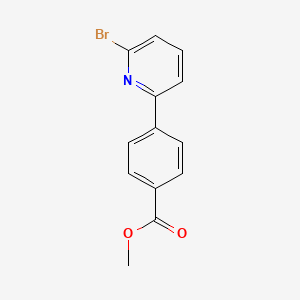

Methyl 4-(6-bromopyridin-2-yl)benzoate

Description

Methyl 4-(6-bromopyridin-2-yl)benzoate is an aromatic ester featuring a pyridine ring substituted with a bromine atom at the 6-position and a benzoate ester moiety at the 2-position. This compound is of interest in medicinal and materials chemistry due to its hybrid structure, combining the electronic effects of bromine with the steric and coordinating properties of pyridine and benzoate groups.

Properties

IUPAC Name |

methyl 4-(6-bromopyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(14)15-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOWWRBTFZQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454012 | |

| Record name | Benzoic acid, 4-(6-bromo-2-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395642-35-0 | |

| Record name | Benzoic acid, 4-(6-bromo-2-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(6-bromopyridin-2-yl)benzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-bromopyridin-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-(6-bromopyridin-2-yl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of methyl 4-(6-bromopyridin-2-yl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(6-bromopyridin-2-yl)benzoate with analogs from , focusing on substituent effects, structural motifs, and characterization data.

Core Structural Differences

- Heterocyclic Backbone: Unlike the C1–C7 compounds (e.g., C2: Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate), which feature a quinoline-piperazine-benzoate framework, the target compound lacks a quinoline system and piperazine linker. Instead, it directly conjugates pyridine with benzoate, reducing molecular flexibility and altering electronic properties .

- Substituent Position: The bromine in the target compound is at the 6-position of pyridine, whereas C2 contains a 4-bromophenyl group on quinoline. Positional differences influence steric interactions and electronic delocalization.

Substituent Effects on Physicochemical Properties

A comparison of halogenated analogs reveals trends in molecular weight, polarity, and spectral signatures:

- Halogen Effects : Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity compared to Cl or F. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.

- Spectral Trends: Downfield shifts in 1H NMR for quinoline protons in C2–C4 correlate with electron-withdrawing effects of halogens. The target compound’s pyridine protons are expected to resonate upfield due to reduced conjugation compared to quinoline.

Research Implications and Limitations

- The target compound’s pyridine-benzoate system may offer distinct interaction profiles, warranting further bioactivity studies.

- Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating caution in extrapolating trends from structural analogs.

Biological Activity

Methyl 4-(6-bromopyridin-2-yl)benzoate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic ester with a brominated pyridine moiety. Its structure can be represented as follows:

This compound's unique structural features contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially improving its binding affinity to target sites. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It can modulate receptor activity associated with cancer cell growth, leading to reduced tumor viability.

Anticancer Properties

This compound has shown potential anticancer effects. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines. A notable study demonstrated significant cytotoxicity at micromolar concentrations, inducing apoptosis through activation of caspase pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting enzymes linked to inflammatory pathways. This action suggests potential therapeutic applications in treating chronic inflammatory conditions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported, highlighting its potential as an antibiotic or adjuvant in antibiotic therapies.

Summary of Biological Activities

Case Studies

- Anticancer Activity : A study on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations. The mechanism was linked to apoptosis induction via caspase activation.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its potential utility in managing inflammatory diseases .

- Antimicrobial Efficacy : A series of tests against bacterial strains such as E. coli and S. aureus showed that the compound had MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.